Ser-parafluoroPhe-Aad-Leu-Arg-Asn-Pro-NH2
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Overview
Description
Ser-parafluoroPhe-Aad-Leu-Arg-Asn-Pro-NH2 is a biologically active peptide. This compound is a modified version of the thrombin receptor-tethered ligand SFLLRNP, where the phenylalanine at position 2 is replaced by para-fluorophenylalanine. This modification enhances the compound’s activity, making it a valuable tool in biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ser-parafluoroPhe-Aad-Leu-Arg-Asn-Pro-NH2 involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Ser-parafluoroPhe-Aad-Leu-Arg-Asn-Pro-NH2 can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, if present, reverting the peptide to its reduced form.
Substitution: The para-fluorophenylalanine residue can undergo nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while substitution reactions can introduce new functional groups into the peptide .
Scientific Research Applications
Ser-parafluoroPhe-Aad-Leu-Arg-Asn-Pro-NH2 has several scientific research applications:
Biochemistry: Used to study the structure-activity relationships of thrombin receptor ligands.
Pharmacology: Investigated for its potential as a therapeutic agent targeting thrombin receptors.
Molecular Biology: Utilized in experiments to understand receptor-ligand interactions and signal transduction pathways.
Drug Development: Explored as a lead compound for developing new drugs targeting thrombin receptors
Mechanism of Action
The mechanism of action of Ser-parafluoroPhe-Aad-Leu-Arg-Asn-Pro-NH2 involves its interaction with thrombin receptors. The para-fluorophenylalanine residue enhances the peptide’s binding affinity to the receptor, leading to more potent activation of downstream signaling pathways. This interaction is crucial for studying the molecular mechanisms of thrombin receptor activation and its physiological effects .
Comparison with Similar Compounds
Similar Compounds
Ser-Phe-Aad-Leu-Arg-Asn-Pro-NH2: The unmodified version of the peptide.
Ser-para-chloroPhe-Aad-Leu-Arg-Asn-Pro-NH2: A similar peptide with para-chlorophenylalanine instead of para-fluorophenylalanine.
Ser-para-bromoPhe-Aad-Leu-Arg-Asn-Pro-NH2: A similar peptide with para-bromophenylalanine instead of para-fluorophenylalanine
Uniqueness
The uniqueness of Ser-parafluoroPhe-Aad-Leu-Arg-Asn-Pro-NH2 lies in its enhanced activity due to the para-fluorophenylalanine residue. This modification improves the peptide’s binding affinity to thrombin receptors, making it a more potent tool for studying receptor-ligand interactions and developing therapeutic agents .
Biological Activity
The compound Ser-parafluoroPhe-Aad-Leu-Arg-Asn-Pro-NH2 is a biologically active peptide that has garnered attention for its potential therapeutic applications. This article delves into its biological activity, exploring its structure, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Structure and Properties
This compound is characterized by the incorporation of para-fluorophenylalanine (parafluoroPhe), which enhances its hydrophobic properties and stability compared to non-fluorinated counterparts. The presence of specific amino acids such as leucine (Leu), arginine (Arg), and asparagine (Asn) contributes to its biological activity, particularly in modulating receptor interactions and cellular responses.
Chemical Structure
Amino Acid | Abbreviation | Properties |
---|---|---|
Serine | Ser | Polar, hydrophilic |
Para-fluorophenylalanine | paraF | Increased hydrophobicity |
Alanine | Aad | Non-polar |
Leucine | Leu | Hydrophobic |
Arginine | Arg | Positively charged, hydrophilic |
Asparagine | Asn | Polar, capable of hydrogen bonding |
Proline | Pro | Conformational rigidity |
Research indicates that this compound exhibits significant biological activities through various mechanisms:
- Receptor Modulation : The peptide interacts with thrombin receptors, which play a critical role in hemostasis and thrombosis. Studies have shown that this compound can enhance or inhibit receptor signaling depending on the cellular context .
- Antimicrobial Properties : The fluorinated amino acids in the peptide enhance its interaction with bacterial membranes, leading to increased antimicrobial activity against both Gram-positive and Gram-negative bacteria. This property is attributed to the increased hydrophobicity imparted by the para-fluorophenylalanine .
- Cell Penetration : The structural characteristics of the peptide facilitate its penetration into cells, making it a candidate for drug delivery systems .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by Murphy et al. demonstrated that this compound exhibited enhanced antimicrobial activity against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was found to be significantly lower than that of non-fluorinated analogs, indicating superior efficacy .
Case Study 2: Thrombin Receptor Interaction
In another study focusing on thrombin receptor modulation, researchers observed that the peptide could effectively compete with natural ligands for receptor binding. This competition resulted in altered downstream signaling pathways, which could have implications for therapeutic strategies in coagulation disorders .
Summary of Key Research Outcomes
- Enhanced Stability : The incorporation of para-fluorophenylalanine increases the peptide's resistance to enzymatic degradation.
- Improved Bioactivity : Fluorination leads to higher bioactivity in antimicrobial assays compared to traditional peptides.
- Potential Therapeutic Applications : Given its ability to modulate thrombin receptors and exhibit antimicrobial properties, this peptide shows promise for applications in drug development for coagulation disorders and infections.
Table of Biological Activities
Properties
Molecular Formula |
C39H61FN12O11 |
---|---|
Molecular Weight |
893.0 g/mol |
IUPAC Name |
(5S)-6-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-fluorophenyl)propanoyl]amino]-6-oxohexanoic acid |
InChI |
InChI=1S/C39H61FN12O11/c1-20(2)16-26(36(61)48-25(7-4-14-46-39(44)45)35(60)51-28(18-30(42)54)38(63)52-15-5-8-29(52)32(43)57)50-34(59)24(6-3-9-31(55)56)47-37(62)27(49-33(58)23(41)19-53)17-21-10-12-22(40)13-11-21/h10-13,20,23-29,53H,3-9,14-19,41H2,1-2H3,(H2,42,54)(H2,43,57)(H,47,62)(H,48,61)(H,49,58)(H,50,59)(H,51,60)(H,55,56)(H4,44,45,46)/t23-,24-,25-,26-,27-,28-,29-/m0/s1 |
InChI Key |
YZTNCMRNAKIRAP-BMGWUDNWSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N1CCC[C@H]1C(=O)N)NC(=O)[C@H](CCCC(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)F)NC(=O)[C@H](CO)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)N)NC(=O)C(CCCC(=O)O)NC(=O)C(CC2=CC=C(C=C2)F)NC(=O)C(CO)N |
Origin of Product |
United States |
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